![molecular formula C23H26N2O3 B2650900 6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 902034-05-3](/img/structure/B2650900.png)
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a chromen-2-one core, which is a common structure in many bioactive compounds . It also contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Radioligand Application in PET Studies
The compound's structural analogs, notably those with modifications on the piperazine and methoxyphenyl groups, have been extensively studied for their potential as radioligands in PET studies. These studies aim to visualize and quantify the distribution of certain receptors in the human brain, offering insights into various psychiatric and neurological disorders.
Understanding 5-HT1A Receptor Distribution : Analog compounds, such as WAY-100635, have been labeled with carbon-11 to study the 5-HT1A receptors in the living human brain via PET. These studies offer exquisite delineation of 5-HT1A receptors, providing a foundation for understanding receptor distribution in relation to psychiatric and neurological disorders (Pike et al., 1996). Another study utilizing [O-methyl-11C]WAY-100635 demonstrated its rapid metabolism into more polar compounds, emphasizing the need for understanding the metabolic pathways of such radioligands to enhance PET imaging accuracy (Osman et al., 1996).
Metabolism and Pharmacokinetics : Research has indicated that analogs of the compound are highly metabolized, with studies identifying various metabolites in human urine. Understanding these metabolic pathways is crucial for developing more effective and specific radioligands for PET imaging (Balani et al., 1995).
Pharmacological Studies
The compound and its analogs have been studied for their pharmacological effects, particularly in the context of receptor binding and the potential for treating various diseases.
Receptor Binding and Drug Development : Studies involving similar compounds have explored their binding potential to specific receptors, such as the 5-HT1A receptor, highlighting their potential in drug development for treating anxiety, depression, and other disorders (Rabiner et al., 2002).
Exploring New Psychoactive Substances : Research into the prevalence and effects of new psychoactive substances, including various piperazines, sheds light on changing patterns of drug use and emphasizes the need for including such compounds in screening procedures for clinical and forensic toxicology (Rust et al., 2012).
properties
IUPAC Name |
6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRPVKMWCMFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

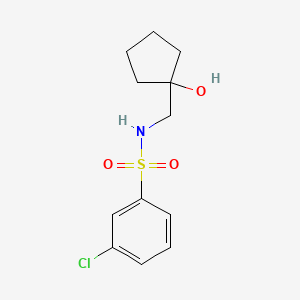
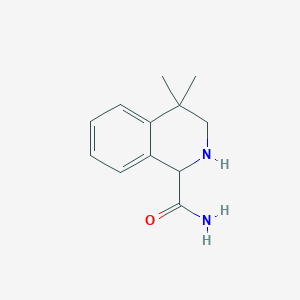

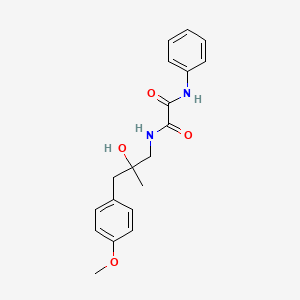

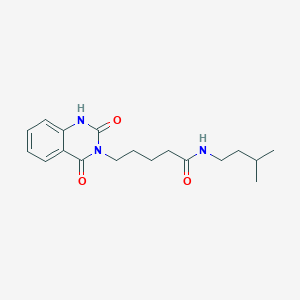
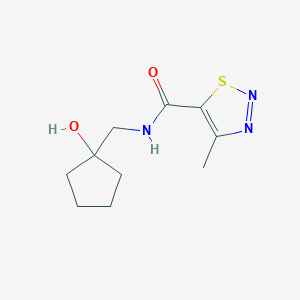
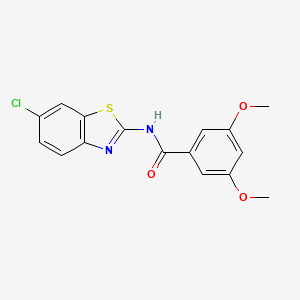
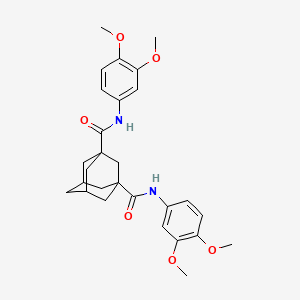
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)
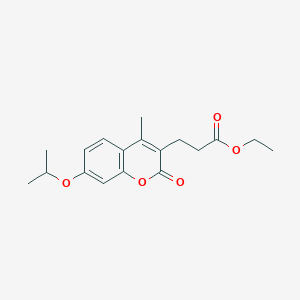
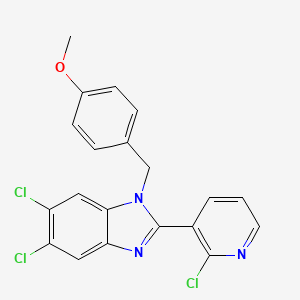
amine](/img/structure/B2650837.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)